(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE
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Overview
Description
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, and a piperidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-dimethylpyrazole to introduce the nitro group at the 4-position. This is followed by the formation of the methanone linkage through a reaction with 3-methylpiperidine under controlled conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole and piperidine moieties are known to exhibit biological activities, including anti-inflammatory and analgesic properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in the development of materials with specific properties .
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Used in the design of energetic materials.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)(3-METHYLPIPERIDINO)METHANONE is unique due to its combination of a pyrazole ring with a piperidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N4O3 |
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Molecular Weight |
266.3g/mol |
IUPAC Name |
(2,5-dimethyl-4-nitropyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H18N4O3/c1-8-5-4-6-15(7-8)12(17)11-10(16(18)19)9(2)13-14(11)3/h8H,4-7H2,1-3H3 |
InChI Key |
RZFMLOXCFJYBJZ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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